![molecular formula C13H9NO3S B12630381 2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene CAS No. 918866-67-8](/img/structure/B12630381.png)
2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds with thiophene rings are known for their diverse applications in medicinal chemistry, materials science, and organic electronics .
Métodos De Preparación
The synthesis of 2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene involves several steps. One common method includes the reaction of 4-nitrophenol with propargyl bromide to form 4-nitrophenoxyprop-1-yne. This intermediate is then reacted with thiophene under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitro group or the thiophene ring, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiophene ring can interact with various biological molecules. These interactions can lead to changes in cellular pathways and biological effects .
Comparación Con Compuestos Similares
Similar compounds include other thiophene derivatives such as:
- 2-[3-(4-Methoxyphenoxy)prop-1-yn-1-yl]thiophene
- 2-[3-(4-Chlorophenoxy)prop-1-yn-1-yl]thiophene
- 2-[3-(4-Bromophenoxy)prop-1-yn-1-yl]thiophene
Compared to these compounds, 2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity .
Propiedades
Número CAS |
918866-67-8 |
|---|---|
Fórmula molecular |
C13H9NO3S |
Peso molecular |
259.28 g/mol |
Nombre IUPAC |
2-[3-(4-nitrophenoxy)prop-1-ynyl]thiophene |
InChI |
InChI=1S/C13H9NO3S/c15-14(16)11-5-7-12(8-6-11)17-9-1-3-13-4-2-10-18-13/h2,4-8,10H,9H2 |
Clave InChI |
GPRVBEYUDBKCPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C#CCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12630306.png)
![4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12630310.png)
![5-Chloro-1H-imidazo[4,5-B]pyrazine](/img/structure/B12630328.png)
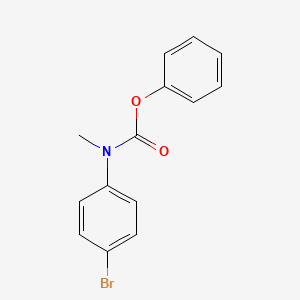

![N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B12630338.png)
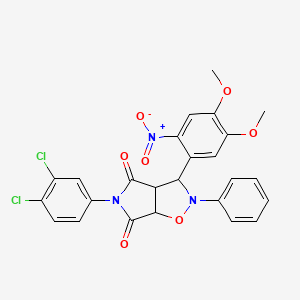
![1H-Pyrrolo[2,3-b]pyridine, 2-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1-(phenylsulfonyl)-](/img/structure/B12630352.png)
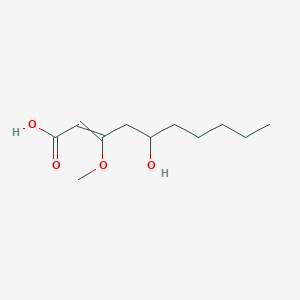
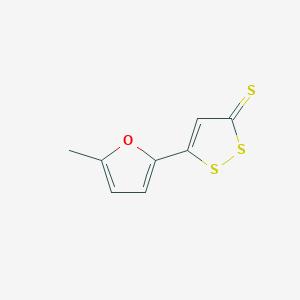
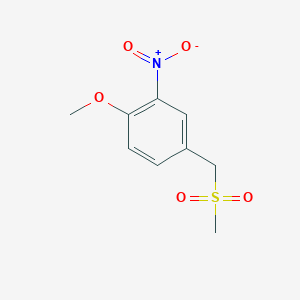
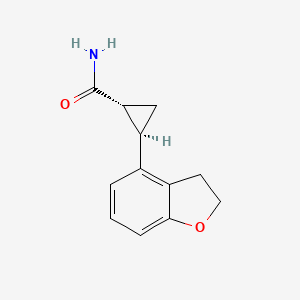

![6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B12630387.png)
